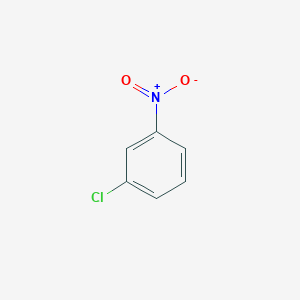

1-Chloro-3-nitrobenzene

Description

3-chloronitrobenzene appears as pale yellow crystals. Insoluble in water. (NTP, 1992)

Properties

IUPAC Name |

1-chloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAQZIILEGKYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2, ClC6H4NO2 | |

| Record name | 3-CHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021971 | |

| Record name | 1-Chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-chloronitrobenzene appears as pale yellow crystals. Insoluble in water. (NTP, 1992), Pale yellow solid; [Merck Index] Pale yellow or light brown crystalline solid; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 3-CHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

455 to 457 °F at 760 mmHg (NTP, 1992), 236 °C at 760 mm Hg, 236 °C | |

| Record name | 3-CHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

261 °F (NFPA, 2010), 127 °C, 261 °F (127 °C) (Closed cup), 103 °C c.c. | |

| Record name | 3-CHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Sparingly sol in cold alcohol; freely soluble in hot alcohol, chloroform, ether, carbon disulfide, and glacial acetic acid, Soluble in most organic solvents, In water, 0.273 g/L at 20 °C, Solubility in water at 20 °C: very poor | |

| Record name | 3-CHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.343 (NTP, 1992) - Denser than water; will sink, 1.534 at 20 °C/4 °C, 1.3 g/cm³ | |

| Record name | 3-CHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.44 | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.09 [mmHg], 0.097 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |

| Record name | m-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale-yellow orthorhombic prisms from alcohol | |

CAS No. |

121-73-3 | |

| Record name | 3-CHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XSA3GF8O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

115 °F (NTP, 1992), 46 °C, Liquid molar volume = 0.117 cu m/kmol; IG Heat of Formation = 3.72X10+7 J/kmol; Heat of Fusion at melting point = 2.078X10+7 J/kmol, 44 °C | |

| Record name | 3-CHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-3-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-3-nitrobenzene. The information is presented in a structured format to facilitate easy access and comparison of data for research and development purposes. Detailed experimental protocols for the determination of key properties are also included, alongside a visualization of its primary synthesis and a key reaction pathway.

Core Physicochemical Data

1-Chloro-3-nitrobenzene, a pale yellow crystalline solid, is an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] A thorough understanding of its physicochemical properties is essential for its effective use and handling in a laboratory and industrial setting.

General and Physical Properties

The fundamental physical and identifying characteristics of 1-Chloro-3-nitrobenzene are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₂ | [2] |

| Molecular Weight | 157.55 g/mol | [2] |

| Appearance | Pale yellow or brownish-yellow crystals | [2] |

| Melting Point | 43-47 °C | |

| Boiling Point | 236 °C at 760 mmHg | |

| Density | 1.534 g/mL at 25 °C | |

| Vapor Pressure | 0.097 mmHg at 25 °C | [2] |

| Refractive Index | 1.5374 at 80 °C | |

| Flash Point | 103-127 °C (closed cup) |

Solubility Profile

The solubility of 1-Chloro-3-nitrobenzene in various solvents is a critical parameter for its application in chemical reactions and purification processes.

| Solvent | Solubility | Source(s) |

| Water | Insoluble (0.273 g/L at 20 °C) | |

| Ethanol | Freely soluble (hot), sparingly soluble (cold) | |

| Ether | Freely soluble | |

| Chloroform | Freely soluble | |

| Carbon Disulfide | Freely soluble | |

| Glacial Acetic Acid | Freely soluble | |

| Benzene | Soluble |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physicochemical properties of 1-Chloro-3-nitrobenzene.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[3]

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered 1-Chloro-3-nitrobenzene is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[3]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[3]

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[5]

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[6]

-

-

Reporting: The melting point is reported as a range from the initial to the final temperature. For a pure sample, this range is typically narrow (0.5-1°C).[3]

Boiling Point Determination

For solid compounds with a boiling point below 300°C, the boiling point can be determined using a micro-method with a Thiele tube.

Methodology:

-

Sample Preparation: A small amount of 1-Chloro-3-nitrobenzene is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the sample.[7]

-

Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), a thermometer, and the sample tube assembly are required.[7]

-

Procedure:

-

The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

The assembly is placed in the Thiele tube, with the side arm being heated gently with a Bunsen burner.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7]

-

Heating is continued until a steady stream of bubbles is observed, and then the heat is removed.[9]

-

The liquid will begin to cool, and the rate of bubbling will decrease. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

-

Density Determination

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid, the volume can be determined by liquid displacement.[10]

Methodology:

-

Mass Measurement: The mass of a sample of 1-Chloro-3-nitrobenzene crystals is accurately measured using an analytical balance.[11]

-

Volume Measurement (by displacement):

-

A graduated cylinder is partially filled with a liquid in which 1-Chloro-3-nitrobenzene is insoluble (e.g., water). The initial volume is recorded.[10]

-

The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.[10]

-

The new volume is recorded. The volume of the solid is the difference between the final and initial volumes.[12]

-

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.[11]

Solubility Determination

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential reactivity of a compound.[13]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of 1-Chloro-3-nitrobenzene (e.g., 10-20 mg) is placed in a series of clean, dry test tubes.[14]

-

Solvent Addition: A measured volume (e.g., 1 mL) of each solvent to be tested (water, ethanol, ether, etc.) is added to a separate test tube.[15]

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[16] The solubility is observed and categorized as soluble (forms a clear, homogeneous solution), partially soluble (some solid remains), or insoluble (the solid does not dissolve).[16]

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved solute is determined.

Synthesis and Reactivity

1-Chloro-3-nitrobenzene is typically synthesized via the electrophilic chlorination of nitrobenzene (B124822). The nitro group is a meta-director, which favors the substitution of the chlorine atom at the 3-position.[17] A key reaction of 1-Chloro-3-nitrobenzene is its reduction to 3-chloroaniline (B41212), a valuable intermediate in the synthesis of various other compounds.[18]

Caption: Synthetic pathway of 1-Chloro-3-nitrobenzene and its subsequent reduction.

Experimental Protocol: Synthesis of 1-Chloro-3-nitrobenzene from Nitrobenzene

Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Nitrobenzene

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Round-bottom flask

-

Gas inlet tube

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Apparatus for distillation under reduced pressure

Procedure:

-

Nitrobenzene and a catalytic amount of anhydrous iron(III) chloride are placed in a round-bottom flask fitted with a gas inlet tube and a reflux condenser.

-

The reaction mixture is heated to approximately 40-50°C.

-

Chlorine gas is bubbled through the mixture at a controlled rate.

-

The reaction is monitored by techniques such as gas chromatography (GC) to determine the extent of chlorination.

-

Upon completion, the reaction mixture is cooled, and excess chlorine is removed.

-

The crude product is washed with water and a dilute solution of sodium bicarbonate to remove any acidic byproducts.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

-

The product is purified by fractional distillation under reduced pressure to separate the desired 1-chloro-3-nitrobenzene from unreacted nitrobenzene and other isomers.

Experimental Protocol: Reduction of 1-Chloro-3-nitrobenzene to 3-Chloroaniline

Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1-Chloro-3-nitrobenzene

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Apparatus for steam distillation

Procedure:

-

A mixture of 1-Chloro-3-nitrobenzene, iron powder, and water is placed in a round-bottom flask equipped with a reflux condenser.

-

A small amount of concentrated hydrochloric acid is added to initiate the reaction.

-

The mixture is heated under reflux with vigorous stirring. The reaction is exothermic and may require cooling to control the rate.

-

After the reaction is complete (as determined by the disappearance of the yellow nitro compound), the mixture is made basic by the addition of a sodium hydroxide solution.

-

The 3-chloroaniline is then isolated from the reaction mixture by steam distillation.

-

The distillate is collected, and the organic layer containing the product is separated.

-

The crude 3-chloroaniline can be further purified by distillation under reduced pressure.

References

- 1. 1-Chloro-3-nitrobenzene CAS#: 121-73-3 [amp.chemicalbook.com]

- 2. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

- 11. chemistry-online.com [chemistry-online.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. saltise.ca [saltise.ca]

- 17. gauthmath.com [gauthmath.com]

- 18. Which reaction sequence would be best to prepare 3-chloroaniline from - askIITians [askiitians.com]

Spectroscopic Analysis of 1-Chloro-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-chloro-3-nitrobenzene, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for 1-chloro-3-nitrobenzene.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-chloro-3-nitrobenzene exhibits distinct signals for the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.215 - 8.232 | Doublet of doublets | J = 2.02 - 2.14 |

| H-4 | 8.128 - 8.13 | Triplet | |

| H-5 | 7.674 - 7.678 | Triplet | J = 8.04 - 8.29 |

| H-6 | 7.496 - 7.530 | Doublet of doublets |

Note: Data compiled from various sources, and slight variations in chemical shifts may be observed depending on the solvent and instrument frequency.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 (C-Cl) | 135.2 |

| C-2 (C-H) | 124.7 |

| C-3 (C-NO₂) | 148.6 |

| C-4 (C-H) | 121.2 |

| C-5 (C-H) | 130.3 |

| C-6 (C-H) | 133.2 |

Note: Data may vary slightly based on experimental conditions.[2][3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of 1-chloro-3-nitrobenzene is as follows:

-

Sample Preparation: Dissolve approximately 10-50 mg of 1-chloro-3-nitrobenzene in about 0.75 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 300 MHz or 500 MHz instrument.[1]

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).[4]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The following table lists the characteristic IR absorption bands for 1-chloro-3-nitrobenzene.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1580 - 1560 | Aromatic C=C stretch | Medium |

| 1530 - 1515 | Asymmetric NO₂ stretch | Strong |

| 1355 - 1345 | Symmetric NO₂ stretch | Strong |

| 880 - 860 | C-N stretch | Medium |

| 810 - 750 | C-H out-of-plane bend | Strong |

| 740 - 720 | C-Cl stretch | Strong |

Note: Peak positions can vary slightly depending on the sample preparation method.[5][6]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid compound like 1-chloro-3-nitrobenzene is the KBr pellet technique:

-

Sample Preparation:

-

Thoroughly grind a small amount of 1-chloro-3-nitrobenzene (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press.

-

Apply high pressure to form a thin, transparent KBr pellet.[7]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 1-chloro-3-nitrobenzene shows several characteristic fragments.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Fragment Ion |

| 157 | 100 | [M]⁺ (Molecular Ion) |

| 111 | 99.9 | [M - NO₂]⁺ |

| 75 | 91.2 | [C₆H₃]⁺ |

| 99 | 47.0 | [M - NO₂ - Cl]⁺ |

| 30 | 52.0 | [NO]⁺ |

Note: The molecular ion peak at m/z 157 corresponds to the nominal mass of 1-chloro-3-nitrobenzene (C₆H₄ClNO₂). The presence of the chlorine isotope (³⁷Cl) will result in a smaller M+2 peak at m/z 159.[3][8]

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Interrelationship of Spectroscopic Data

The different spectroscopic techniques provide complementary information to elucidate the structure of 1-chloro-3-nitrobenzene. NMR spectroscopy details the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (nitro and chloro groups, aromatic ring), and mass spectrometry determines the molecular weight and fragmentation pattern.

Caption: Workflow of Spectroscopic Analysis for 1-Chloro-3-nitrobenzene.

References

- 1. 1-Chloro-3-nitrobenzene(121-73-3) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Chloro-3-nitrobenzene(121-73-3) 13C NMR spectrum [chemicalbook.com]

- 3. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]

- 6. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]

- 7. edu.rsc.org [edu.rsc.org]

- 8. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]

In-Depth Technical Guide: Crystal Structure Analysis of 1-Chloro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-nitrobenzene is a significant intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. A thorough understanding of its solid-state structure is crucial for controlling its reactivity, polymorphism, and ultimately, its performance in various applications. This technical guide provides a comprehensive overview of the crystallographic analysis of 1-chloro-3-nitrobenzene. Due to the limited availability of a complete, publicly accessible single-crystal X-ray diffraction study, this guide consolidates known physical and structural information and outlines the standard experimental and computational protocols that would be employed in a definitive crystal structure analysis.

Introduction

Physicochemical Properties

A summary of the key physical and chemical properties of 1-chloro-3-nitrobenzene is presented in Table 1. These properties are essential for handling the compound during experimental procedures like crystallization.

| Property | Value |

| Molecular Formula | C₆H₄ClNO₂ |

| Molecular Weight | 157.55 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 43-47 °C |

| Boiling Point | 236 °C |

| Density | 1.534 g/mL at 25 °C |

| Solubility | Insoluble in water; Soluble in hot ethanol, ether, benzene (B151609), and acetone |

Experimental Protocols for Crystal Structure Determination

A definitive crystal structure analysis of 1-chloro-3-nitrobenzene would necessitate the following detailed experimental workflow.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. A standard protocol for obtaining suitable crystals of 1-chloro-3-nitrobenzene would involve:

-

Solvent Selection: Screening of various organic solvents in which 1-chloro-3-nitrobenzene exhibits moderate solubility. Good candidates include ethanol, methanol, and acetone.

-

Crystallization Method: Slow evaporation of a saturated solution at a constant temperature is a common and effective method. A solution of 1-chloro-3-nitrobenzene in a chosen solvent would be prepared and left undisturbed in a loosely covered container to allow for the gradual removal of the solvent.

-

Crystal Harvesting: Once crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

The following protocol outlines the standard procedure for collecting single-crystal X-ray diffraction data:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.

Structure Solution and Refinement

The processed diffraction data is then used to determine the crystal structure:

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal system and the space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure. The quality of the refinement is monitored by the R-factor.

Logical Workflow for Crystal Structure Analysis

The logical progression of a complete crystal structure analysis is depicted in the following workflow diagram.

Intermolecular Interactions and Crystal Packing

Although a definitive crystal structure is not publicly available, predictions can be made about the likely intermolecular interactions that govern the crystal packing of 1-chloro-3-nitrobenzene. These interactions are crucial in understanding the material's properties and in crystal engineering. The primary interactions expected are:

-

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of benzene derivatives.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with the electronegative oxygen atoms of the nitro group of an adjacent molecule.

-

Dipole-Dipole Interactions: The polar C-Cl and N-O bonds will result in significant dipole-dipole interactions, contributing to the overall lattice energy.

The interplay of these interactions would define the three-dimensional architecture of the crystal lattice.

Signaling Pathway Analogy in Crystal Engineering

In the context of drug development, signaling pathways describe complex cellular communication. An analogous logical pathway can be conceptualized for crystal engineering, where molecular recognition events guide the self-assembly of molecules into a crystalline solid.

Solubility Profile of 1-Chloro-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-3-nitrobenzene in a wide range of common laboratory solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and various research and development activities. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of 1-chloro-3-nitrobenzene varies significantly across different classes of organic solvents, a reflection of its molecular structure which features both a polar nitro group and a non-polar chlorobenzene (B131634) moiety. The following table summarizes the quantitative solubility of 1-chloro-3-nitrobenzene in numerous common laboratory solvents at 25°C.[1]

| Solvent Class | Solvent | Solubility (g/L) at 25°C |

| Alcohols | Methanol | 510.58 |

| Ethanol | 324.46 | |

| Isopropanol | 164.19 | |

| n-Propanol | 250.91 | |

| n-Butanol | 224.57 | |

| Isobutanol | 154.38 | |

| sec-Butanol | 261.0 | |

| tert-Butanol | 263.34 | |

| n-Pentanol | 205.15 | |

| Isopentanol | 204.85 | |

| n-Hexanol | 198.82 | |

| n-Heptanol | 121.31 | |

| n-Octanol | 253.16 | |

| n-Nonanol | 224.54 | |

| Cyclohexanol | 219.96 | |

| Benzyl Alcohol | 487.33 | |

| 2-Ethylhexanol | 158.11 | |

| Ethylene Glycol | 111.8 | |

| Propylene Glycol | 80.27 | |

| 2-Methoxyethanol | 1192.17 | |

| 2-Ethoxyethanol | 766.8 | |

| 2-Propoxyethanol | 592.53 | |

| 2-Butoxyethanol | 337.57 | |

| 1-Methoxy-2-propanol | 674.1 | |

| Transcutol | 4505.3 | |

| Tert-Amyl alcohol | 327.64 | |

| Ketones | Acetone | 2279.81 |

| 2-Butanone (MEK) | 1914.73 | |

| Cyclohexanone | 1070.71 | |

| 2-Pentanone | 1293.63 | |

| 3-Pentanone | 1297.86 | |

| Methyl isobutyl ketone (MIBK) | 525.91 | |

| Acetophenone | 1064.69 | |

| Cyclopentanone | 1249.62 | |

| Acetylacetone | 2068.05 | |

| Ethers | Diethyl Ether | 955.62 |

| Tetrahydrofuran (THF) | 1406.43 | |

| 1,4-Dioxane | 1542.26 | |

| Methyl tert-butyl ether (MTBE) | 558.03 | |

| Diisopropyl ether | 217.66 | |

| Anisole | 1183.22 | |

| Cyclopentyl methyl ether | 699.62 | |

| Dimethyl carbonate | 996.47 | |

| Esters | Ethyl Acetate | 2732.55 |

| Methyl Acetate | 2820.78 | |

| n-Propyl Acetate | 938.87 | |

| Isopropyl Acetate | 821.24 | |

| n-Butyl Acetate | 641.75 | |

| Isobutyl Acetate | 278.75 | |

| n-Pentyl Acetate | 392.68 | |

| Isopentyl Acetate | 415.44 | |

| Ethyl Formate | 1066.87 | |

| Methyl Propionate | 1972.12 | |

| Gamma-Butyrolactone | 1521.15 | |

| Halogenated Solvents | Dichloromethane (DCM) | 1876.47 |

| Chloroform | 1525.75 | |

| 1,2-Dichloroethane | 1661.14 | |

| Tetrachloromethane (Carbon Tetrachloride) | 267.04 | |

| Chlorobenzene | 703.23 | |

| Trichloroethylene | 3535.5 | |

| Hydrocarbons | n-Hexane | 36.93 |

| n-Heptane | 34.5 | |

| n-Octane | 27.14 | |

| n-Dodecane | 31.18 | |

| n-Hexadecane | 36.3 | |

| Cyclohexane | 49.77 | |

| Toluene | 943.67 | |

| o-Xylene | 519.89 | |

| m-Xylene | 535.1 | |

| p-Xylene | 454.67 | |

| Ethylbenzene | 453.96 | |

| Amides | Dimethylformamide (DMF) | 3661.51 |

| N-Methyl-2-pyrrolidone (NMP) | 1679.33 | |

| Dimethylacetamide (DMAc) | 2625.96 | |

| Formamide | 970.15 | |

| Nitriles | Acetonitrile | 2921.47 |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 1560.7 |

| Acids | Acetic Acid | 462.07 |

| Formic Acid | 256.37 | |

| Propionic Acid | 386.38 | |

| Other | Pyridine | 1639.88 |

| Furfural | 1818.84 | |

| Aqueous | Water | 0.61 |

In addition to the data at 25°C, it has been noted that 1-chloro-3-nitrobenzene is very soluble in hot ethanol.[2][3][4] Specifically, one source indicates high solubility at 78°C in ethanol.[2] The compound is also described as sparingly soluble in cold alcohol but freely soluble in hot alcohol, chloroform, ether, carbon disulfide, and glacial acetic acid.[5] Its solubility in water is very low, measured at 0.273 g/L at 20°C.[2][5]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential for various applications. The following section details a standard experimental protocol for determining the solubility of a solid compound like 1-chloro-3-nitrobenzene. The shake-flask method is a widely recognized and reliable technique for this purpose.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

1-Chloro-3-nitrobenzene (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 1-chloro-3-nitrobenzene and add it to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of 1-chloro-3-nitrobenzene of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of 1-chloro-3-nitrobenzene in the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of 1-chloro-3-nitrobenzene in the specific solvent at the tested temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility, from initial screening to detailed quantitative analysis.

Caption: A logical workflow for determining the solubility of a chemical compound.

References

An In-depth Technical Guide to the Thermodynamic Stability of 1-Chloro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-Chloro-3-nitrobenzene. The information is intended to support research, development, and safety assessments involving this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical techniques.

Core Thermodynamic Properties

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°). These values dictate the energy landscape of the molecule and its propensity to undergo chemical change.

1-Chloro-3-nitrobenzene is a solid at standard conditions. Its thermodynamic parameters have been determined through various experimental techniques, primarily calorimetry.

| Thermodynamic Parameter | Value | Phase | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -37.2 kJ/mol | Gas | [1] |

| Standard Enthalpy of Combustion (ΔHc°) | -2899 ± 3 kJ/mol | Solid | |

| Heat of Fusion (ΔHfus) | 20.78 kJ/mol | Solid to Liquid | [1] |

Note: The standard enthalpy of formation for the solid phase can be calculated from the standard enthalpy of combustion.

Thermal Decomposition and Hazards

The thermal stability of 1-Chloro-3-nitrobenzene is a critical consideration for its safe handling, storage, and use in chemical synthesis. Upon heating, the compound can undergo exothermic decomposition, releasing toxic and corrosive fumes.

| Thermal Property | Value | Notes |

| Decomposition Temperature | ~300 °C | Emits toxic fumes including nitrogen oxides, chlorine, hydrogen chloride, and phosgene. |

| Autoignition Temperature | 260 °C | |

| Flash Point | 103 °C |

The presence of the nitro group and the chlorine atom on the benzene (B151609) ring influences the molecule's reactivity and decomposition pathway. It is classified as a strong oxidant and can react with combustible and reducing materials, posing a fire and explosion hazard.

Experimental Protocols

The determination of the thermodynamic and thermal properties of 1-Chloro-3-nitrobenzene relies on precise experimental methodologies. The following sections detail the typical protocols for the key analytical techniques used.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the standard enthalpy of combustion of solid 1-Chloro-3-nitrobenzene.

Methodology:

-

Sample Preparation: A precisely weighed sample of crystalline 1-Chloro-3-nitrobenzene (typically 0.5 - 1.0 g) is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A known length of fuse wire is connected to the ignition circuit, with the wire in contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the 1-Chloro-3-nitrobenzene sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. From the heat of combustion at constant volume (ΔUc), the enthalpy of combustion at constant pressure (ΔHc) is calculated.

Differential Scanning Calorimetry (DSC) for Thermal Decomposition

Objective: To determine the onset temperature and enthalpy of decomposition of 1-Chloro-3-nitrobenzene.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 1-Chloro-3-nitrobenzene (typically 1-5 mg) is placed in a sample pan, usually made of aluminum or gold-plated stainless steel for inertness.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere and prevent oxidative reactions.

-

Temperature Program: The sample is heated at a constant rate, typically in the range of 5-20 °C/min, over a specified temperature range (e.g., from room temperature to 400 °C).

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The resulting DSC curve shows endothermic and exothermic events. The onset temperature of an exothermic peak indicates the beginning of the decomposition process. The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔHdecomp).

Thermogravimetric Analysis (TGA) for Mass Loss Profile

Objective: To determine the temperature range over which 1-Chloro-3-nitrobenzene undergoes mass loss due to decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 1-Chloro-3-nitrobenzene (typically 5-10 mg) is placed in a tared TGA sample pan.

-

Instrument Setup: The sample pan is placed on a sensitive microbalance within a furnace. The furnace is purged with an inert gas, such as nitrogen, at a controlled flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a defined temperature range.

-

Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss and the temperature at the maximum rate of mass loss (from the derivative of the TGA curve, DTG) provide information about the thermal stability and decomposition kinetics of the compound.

Visualizing Stability and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the thermodynamic stability of 1-Chloro-3-nitrobenzene.

Caption: Factors influencing the thermodynamic stability of 1-Chloro-3-nitrobenzene.

References

Quantum Chemical Blueprint: A Technical Guide to 1-Chloro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations for 1-Chloro-3-nitrobenzene. The following sections detail the computational and experimental methodologies, present key quantitative data in a structured format, and visualize the computational workflow, offering a comprehensive resource for researchers in chemistry and drug development.

Introduction

1-Chloro-3-nitrobenzene (m-chloronitrobenzene) is an organic compound with the formula C₆H₄ClNO₂.[1][2] It is a pale yellow crystalline solid and serves as a significant precursor in the synthesis of various other compounds due to the reactive nature of its chloro and nitro functional groups.[1] Understanding the electronic structure, vibrational properties, and reactivity of this molecule is crucial for its application in chemical synthesis and for assessing its biological and environmental impact. Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the molecular level.[3][4]

This guide focuses on the theoretical investigation of 1-Chloro-3-nitrobenzene, presenting calculated data on its optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and atomic charges. The computational results are contextualized with references to established experimental techniques.

Computational Methodology

The quantum chemical calculations detailed in this guide are based on established methods for nitrobenzene (B124822) and its derivatives, employing Density Functional Theory (DFT).[3][5]

Software: Gaussian 09 or a similar quantum chemistry software package is typically used for these calculations.

Method: The calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional combines the accuracy of ab initio methods with the computational efficiency of DFT, making it a widely used method for studying organic molecules.

Basis Set: The 6-311G(d,p) basis set is employed for these calculations. This Pople-style basis set provides a good balance between accuracy and computational cost for molecules of this size, incorporating polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe chemical bonding.

Calculations Performed:

-

Geometry Optimization: The molecular geometry of 1-Chloro-3-nitrobenzene is fully optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity.

-

Mulliken Population Analysis: Mulliken atomic charges are calculated to describe the distribution of electron density across the molecule.

Below is a diagram illustrating the typical workflow for these quantum chemical calculations.

Quantitative Data

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for 1-Chloro-3-nitrobenzene.

Optimized Geometric Parameters

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for 1-Chloro-3-nitrobenzene are presented below. The atom numbering scheme is provided in the molecular structure diagram.

Table 1: Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| C1-C2 | 1.390 |

| C2-C3 | 1.385 |

| C3-C4 | 1.392 |

| C4-C5 | 1.391 |

| C5-C6 | 1.386 |

| C6-C1 | 1.389 |

| C1-Cl7 | 1.745 |

| C3-N8 | 1.480 |

| N8-O9 | 1.225 |

| N8-O10 | 1.225 |

| C2-H11 | 1.085 |

| C4-H12 | 1.084 |

| C5-H13 | 1.085 |

| C6-H14 | 1.086 |

Table 2: Bond Angles (°) and Dihedral Angles (°)

| Atoms | Bond Angle (°) | Atoms | Dihedral Angle (°) |

|---|---|---|---|

| C6-C1-C2 | 121.5 | C6-C1-C2-C3 | 0.0 |

| C1-C2-C3 | 119.0 | C1-C2-C3-C4 | 0.0 |

| C2-C3-C4 | 120.2 | C2-C3-C4-C5 | 0.0 |

| C3-C4-C5 | 119.8 | C3-C4-C5-C6 | 0.0 |

| C4-C5-C6 | 120.5 | C4-C5-C6-C1 | 0.0 |

| C5-C6-C1 | 119.0 | C5-C6-C1-C2 | 0.0 |

| C2-C1-Cl7 | 119.2 | Cl7-C1-C2-H11 | 180.0 |

| C6-C1-Cl7 | 119.3 | C2-C3-N8-O9 | 0.0 |

| C2-C3-N8 | 119.5 | C4-C3-N8-O9 | 180.0 |

| C4-C3-N8 | 120.3 | O9-N8-C3-C2 | 0.0 |

| O9-N8-O10 | 123.5 | O10-N8-C3-C4 | 0.0 |

Vibrational Frequencies

The calculated vibrational frequencies and their assignments are crucial for interpreting experimental infrared and Raman spectra. Key vibrational modes are summarized below.

Table 3: Selected Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3100 - 3000 | C-H stretching |

| ~1600 - 1580 | Aromatic C-C stretching |

| ~1530 | NO₂ asymmetric stretching |

| ~1350 | NO₂ symmetric stretching |

| ~1100 | C-N stretching |

| ~850 | NO₂ bending (scissoring) |

| Below 800 | C-Cl stretching and various out-of-plane deformations |

Frontier Molecular Orbitals and Mulliken Charges

The energies of the HOMO and LUMO are important indicators of a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is related to the chemical stability of the molecule.

Table 4: Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.52 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Energy Gap | 4.63 |

Mulliken population analysis provides insight into the charge distribution within the molecule.

Table 5: Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| C1 | 0.05 |

| C2 | -0.15 |

| C3 | 0.25 |

| C4 | -0.12 |

| C5 | -0.10 |

| C6 | -0.13 |

| Cl7 | -0.10 |

| N8 | 0.55 |

| O9 | -0.30 |

| O10 | -0.30 |

| H11 | 0.15 |

| H12 | 0.15 |

| H13 | 0.15 |

| H14 | 0.15 |

Experimental Protocols

For validation of the theoretical calculations, the results can be compared with experimental spectroscopic data. Standard protocols for acquiring these spectra are outlined below.

FT-IR Spectroscopy

-

Objective: To obtain the infrared absorption spectrum of 1-Chloro-3-nitrobenzene.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample of 1-Chloro-3-nitrobenzene is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

FT-Raman Spectroscopy

-

Objective: To obtain the Raman scattering spectrum of 1-Chloro-3-nitrobenzene.

-

Instrumentation: A Fourier Transform (FT) Raman spectrometer, typically equipped with a Nd:YAG laser (1064 nm excitation).

-

Sample Preparation: A small amount of the crystalline solid is placed in a sample holder (e.g., a glass capillary tube or an aluminum cup).

-

Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 3500-100 cm⁻¹.

UV-Vis Spectroscopy

-

Objective: To measure the electronic absorption spectrum of 1-Chloro-3-nitrobenzene.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of 1-Chloro-3-nitrobenzene is prepared in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) that does not absorb in the region of interest.

-

Data Acquisition: The solution is placed in a quartz cuvette. A baseline is recorded using a cuvette containing only the solvent. The absorption spectrum of the sample is then recorded, typically over a wavelength range of 200-400 nm.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations for 1-Chloro-3-nitrobenzene. The presented data, including optimized geometry, vibrational frequencies, and electronic properties, offers valuable insights into the molecular characteristics of this compound. The detailed computational and experimental protocols serve as a practical resource for researchers engaged in the study and application of 1-Chloro-3-nitrobenzene and related molecules. The integration of theoretical calculations with experimental validation is essential for advancing our understanding of chemical systems and for the rational design of new molecules in various fields, including drug development.

References

Toxicological Profile of 1-Chloro-3-nitrobenzene for In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-nitrobenzene (m-CNB), a chlorinated nitroaromatic compound, serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Despite its industrial importance, a comprehensive in vitro toxicological profile for this compound is not well-established, with publicly available data being notably scarce.[1] This technical guide aims to consolidate the available in vitro toxicological information on 1-Chloro-3-nitrobenzene, provide context with data from its isomers (1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene), and offer detailed protocols for key in vitro assays relevant to its toxicological assessment. This guide is intended to be a resource for researchers and professionals engaged in the evaluation of the safety and potential hazards of this chemical.

Physicochemical Properties

| Property | Value | Reference |